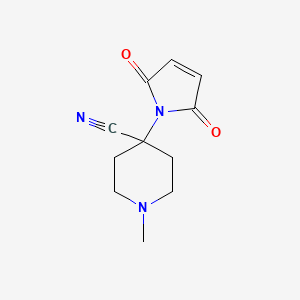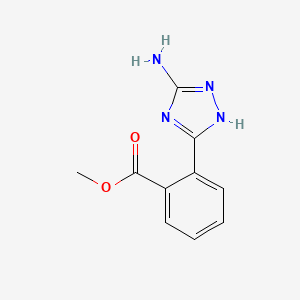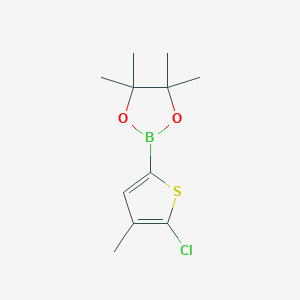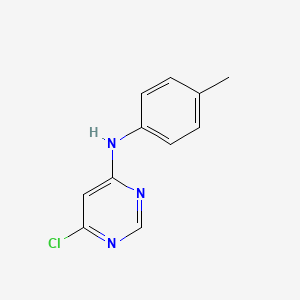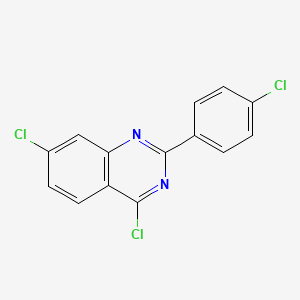![molecular formula C12H14N2 B1454564 [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine CAS No. 1343813-53-5](/img/structure/B1454564.png)
[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine
Descripción general
Descripción
“[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine” is a compound that contains an indole nucleus, which is a common structure found in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the alkylation of a precursor molecule. For example, a compound similar to the one you’re interested in, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been used in a variety of chemical reactions. For instance, indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . Additionally, the title compound, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, is a useful synthon in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. Generally, they are crystalline and colorless in nature with specific odors . For a specific compound similar to the one you’re interested in, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, it was found to be yellow crystals with a melting point of 94–96 °C .Aplicaciones Científicas De Investigación
Anticancer Applications
- A study designed indole and substituted triazole structures, leading to derivatives with potent anticancer properties, showing growth inhibitory action against human cancer cell lines. One compound, IT-14, demonstrated promising action in prostate hyperplasia models (Panathur et al., 2013).
Synthetic Chemistry and Medicinal Applications
- Research on iso-Pictet-Spengler reactions with α-ketoamides using indole methanamine derivatives led to the discovery of underexplored indole core structures, relevant in medicinal chemistry (Schönherr & Leighton, 2012).
Intermediate for Pharmacological Agents
- The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine, an intermediate for substances with potential pharmacological properties, was reported (Ogurtsov & Rakitin, 2021).
Antimicrobial Applications
- A study reported the synthesis of new quinoline derivatives with [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine were synthesized and exhibited significant anticonvulsant activity (Pandey & Srivastava, 2011).
Protecting Effects in Synthesis
- A study on the synthesis of (indol-2-yl)methanamines with a 9-phenyl-9-fluorenyl protecting group was reported, important for the understanding of stereochemistry in pharmaceutical compounds (Lood et al., 2015).
Synthesis of Novel Compounds
- Research on the novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives was reported, showcasing a new approach to generate these compounds from phenylacetic acid derivatives (Schlosser et al., 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of indole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheets (SDS) for each compound. For example, a compound with a similar structure, “(1-methylpyrrolidin-2-yl)methanamine”, has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .
Direcciones Futuras
Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for further exploration and development of these compounds for therapeutic applications . Their diverse biological activities make them a valuable area of research for the development of new therapeutic agents.
Propiedades
IUPAC Name |
(1-prop-2-enylindol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-6-14-7-5-11-8-10(9-13)3-4-12(11)14/h2-5,7-8H,1,6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCJDNLUULVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




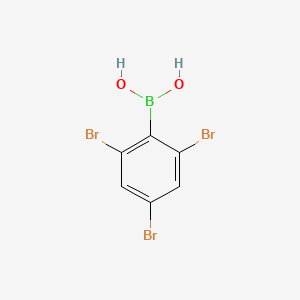
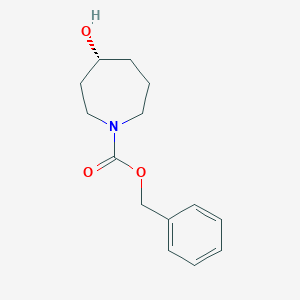

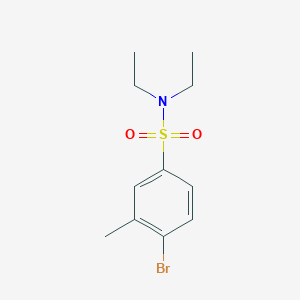
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
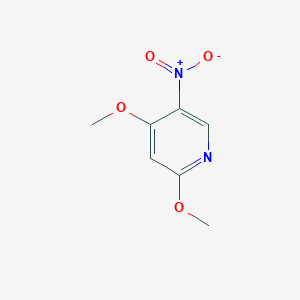

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
